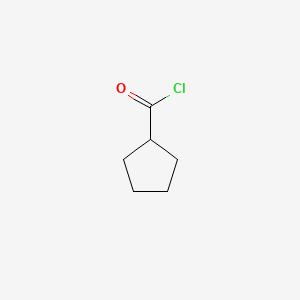

Cyclopentanecarbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentanecarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPUZBYKXNKSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196448 | |

| Record name | Cyclopentanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4524-93-0 | |

| Record name | Cyclopentanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4524-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004524930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANECARBONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZV3Z32TX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopentanecarbonyl chloride CAS number and properties

An In-depth Technical Guide to Cyclopentanecarbonyl Chloride

Introduction

This compound, identified by the CAS number 4524-93-0, is a significant chemical intermediate in the field of organic synthesis.[1] This compound, which features a cyclopentane (B165970) ring attached to a reactive acyl chloride functional group, serves as a valuable building block for the synthesis of more complex molecules.[1] Its utility is particularly noted in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.[2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.

Properties of this compound

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is known for its high reactivity, especially its sensitivity to moisture.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 4524-93-0 | [1][3][4][5][6] |

| Molecular Formula | C₆H₉ClO | [1][2][4] |

| Molecular Weight | 132.59 g/mol | [5] |

| Appearance | Clear colorless to pale yellow liquid | [1][2][7] |

| Boiling Point | 161-162 °C | [3][8] |

| Density | 1.091 g/mL at 25 °C | [3][8] |

| Refractive Index | n20/D 1.4622 | [3][8] |

| Flash Point | 60 °C (140 °F) | [6] |

| Solubility | Reacts with water; Soluble in chloroform | [2][3][9] |

Table 2: Safety and Hazard Information

| Hazard Identification | Details | Source(s) |

| Signal Word | Danger | [5][10] |

| GHS Hazard Statements | H226: Flammable liquid and vaporH314: Causes severe skin burns and eye damageH335: May cause respiratory irritationH290: May be corrosive to metals | [3][5][10] |

| GHS Precautionary Statements | P210, P233, P240, P280, P303+P361+P353, P305+P351+P338 | [3] |

| Hazard Classifications | Flammable Liquid (Category 3)Skin Corrosion (Sub-category 1B)Serious Eye Damage (Category 1)Specific Target Organ Toxicity - Single Exposure (Category 3) | [5][10] |

| Personal Protective Equipment | Faceshields, Gloves, Goggles, Type ABEK (EN14387) respirator filter |

Synthesis of this compound

The standard method for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, cyclopentanecarboxylic acid.[11] This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[11] The use of thionyl chloride is a prevalent and well-established method.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol outlines the synthesis of this compound from cyclopentanecarboxylic acid using thionyl chloride.

Reactants:

-

Cyclopentanecarboxylic acid

-

Thionyl chloride (SOCl₂), typically 1.5 to 2 equivalents

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add cyclopentanecarboxylic acid.

-

Slowly add an excess of thionyl chloride to the carboxylic acid at room temperature with constant stirring.[11]

-

Gently heat the reaction mixture to reflux. The reaction is typically maintained at this temperature for 1-2 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases.[11]

-

After the reaction is complete, remove the excess thionyl chloride, often by distillation under reduced pressure.[12]

-

The resulting crude this compound is then purified by fractional distillation to yield the final product.[11]

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic acyl substitution. This makes it a highly effective reagent for introducing the cyclopentanecarbonyl moiety into various molecules.

Common reactions include:

-

Esterification: Reacts with alcohols to form cyclopentanoate esters.

-

Amidation: Reacts with primary or secondary amines to yield cyclopentyl amides.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

Due to this versatile reactivity, this compound is employed in the synthesis of a range of target molecules. For instance, it has been used in the preparation of 3′-N-acyl-7-trichloroacetyl-paclitaxels and other complex esters and amides.

Handling and Storage

Given its hazardous nature and reactivity, strict safety protocols must be followed when handling this compound.

-

Handling: All operations should be conducted in a well-ventilated area, preferably within a fume hood.[13] Personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and appropriate respiratory protection, is mandatory.[10] Avoid contact with skin, eyes, and clothing.[10] Keep the substance away from heat, sparks, open flames, and other ignition sources.[10][13] Use spark-proof tools and explosion-proof equipment.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] It is crucial to protect it from moisture, as it reacts with water.[3][13] Therefore, storage under an inert atmosphere (e.g., nitrogen) is recommended.[2][13] Incompatible materials such as strong oxidizing agents and strong bases should be stored separately.[13]

Conclusion

This compound is a fundamental reagent for synthetic chemists, offering a reliable means to incorporate a cyclopentylcarbonyl group into a wide array of molecules. Its well-defined properties and reactivity profile, coupled with established synthetic routes, make it a staple in the production of complex chemical entities. However, its hazardous characteristics necessitate rigorous adherence to safety precautions during handling and storage to ensure the well-being of laboratory personnel and the integrity of the experimental work.

References

- 1. CAS 4524-93-0: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 4524-93-0 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C6H9ClO | CID 78284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:4524-93-0 | Chemsrc [chemsrc.com]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Cyclopentanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyclopentanecarbonyl Chloride, a key reagent in organic synthesis, with a focus on its properties, preparation, and applications in the field of drug discovery and development.

Molecular and Physical Properties

This compound is a colorless to pale yellow liquid recognized for its high reactivity as an acylating agent.[1] Its utility in synthesis is largely due to the reactive acyl chloride group attached to a cyclopentane (B165970) ring, making it a valuable intermediate for introducing the cyclopentanecarbonyl moiety into more complex molecules.[1]

Table 1: Molecular Identifiers and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉ClO[2][3] |

| Molecular Weight | 132.59 g/mol [3][4] |

| CAS Number | 4524-93-0[5][2][4] |

| Canonical SMILES | C1CCC(C1)C(=O)Cl[5] |

| InChIKey | WEPUZBYKXNKSDH-UHFFFAOYSA-N[2] |

| Appearance | Clear colorless to yellow liquid |

Table 2: Physical and Chemical Data

| Property | Value |

|---|---|

| Density | 1.091 g/mL at 25 °C[4][6] |

| Boiling Point | 161-162 °C[3][4][6] |

| Refractive Index (n20/D) | 1.4622[4][6] |

| Flash Point | 60 °C (140 °F)[4][7] |

| Water Solubility | Reacts with water[3][6] |

| Storage | Moisture Sensitive. Store under Nitrogen.[5] |

Synthesis of this compound

The most common and established method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, cyclopentanecarboxylic acid. This transformation is crucial as it converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride, a versatile intermediate for nucleophilic acyl substitution.[8] The two most widely employed chlorinating agents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

This method is a standard procedure for producing acyl chlorides. Thionyl chloride serves as both the reagent and, in many cases, the solvent.

Workflow: Synthesis via Thionyl Chloride

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH to neutralize byproducts HCl and SO₂), add cyclopentanecarboxylic acid (1.0 eq).

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the carboxylic acid at room temperature with stirring.[8]

-

Reaction: Gently heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

-

Work-up: After allowing the mixture to cool to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude this compound is then purified by fractional distillation to yield the final product.[8]

For substrates sensitive to the harsh conditions of refluxing thionyl chloride, oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) offers a milder alternative.

Methodology:

-

Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cyclopentanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM).

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the solution.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (approx. 1.2-1.5 eq) dropwise. Vigorous evolution of CO, CO₂, and HCl gas will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring for the cessation of gas evolution.

-

Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude product, which can often be used directly or further purified by distillation.

Table 3: Comparison of Synthetic Methodologies

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

|---|---|---|

| Reagent | SOCl₂ | (COCl)₂ / cat. DMF |

| Stoichiometry | 2.0 - 3.0 equivalents | 1.2 - 1.5 equivalents |

| Temperature | Reflux (70-80 °C) | 0 °C to Room Temperature |

| Byproducts | SO₂, HCl | CO, CO₂, HCl |

| Advantages | Low cost, reagent can be solvent | Milder conditions, high purity |

| Disadvantages | Harsh conditions, potential side reactions | More expensive reagent |

Chemical Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride group makes this compound a versatile building block for creating esters, amides, and ketones through nucleophilic acyl substitution. This reactivity is widely exploited in medicinal chemistry to synthesize complex molecules and libraries of compounds for drug discovery.

The formation of an amide bond via N-acylation is one of the most fundamental and important reactions in pharmaceutical synthesis. This compound readily reacts with primary or secondary amines in the presence of a base (like triethylamine (B128534) or pyridine) to form the corresponding N-cyclopentylcarbonyl amide.

Caption: Simplified mechanism and workflow for N-acylation.

This compound has been utilized in the semi-synthesis of novel paclitaxel (B517696) (Taxol®) analogues. In a structure-activity relationship study, it was used to acylate the 3'-N position of a paclitaxel precursor to create 3'-N-cyclopentanecarbonyl-paclitaxel derivatives.[9] These new compounds were then evaluated for their cytotoxic activity against various human tumor cell lines, demonstrating the direct application of this reagent in the development of potential anticancer agents.[9]

The reagent is also listed in patents for creating combinatorial libraries of thiophene (B33073) compounds, which are used to discover new lead compounds in drug development.[10] Furthermore, a patent for the preparation of Esketamine describes a synthetic route that includes the preparation of this compound from cyclopentanecarboxylic acid via an acyl chlorination reaction.

Relevance to Kinase Inhibitor Drug Development

While this compound is a building block, not an active pharmaceutical ingredient, its utility in forming stable amide bonds makes it highly relevant for synthesizing kinase inhibitors, a major class of modern therapeutics. Many kinase inhibitors feature complex amide structures that are crucial for binding to the ATP pocket of the target kinase. The dysregulation of kinase signaling pathways is a hallmark of many cancers, making them prime targets for drug development.

Src family kinases are non-receptor tyrosine kinases that play a critical role in regulating cellular processes like proliferation, migration, and survival.[4] Their overactivity is implicated in the development and progression of many human cancers. As such, Src is a major target for anti-cancer drug design. The diagram below illustrates a simplified view of the Src signaling pathway, which is often targeted by small molecule inhibitors synthesized using reagents like this compound.

Caption: Simplified Src kinase signaling pathway, a target for cancer therapy.[5][4][11]

Safety and Handling

This compound is a flammable, corrosive, and moisture-sensitive compound that must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|---|

| 🔥 corrosive | Danger | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. |

Data aggregated from GHS information provided to the ECHA C&L Inventory.

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Reacts with water, potentially releasing corrosive HCl gas. Handle under anhydrous conditions.

-

Store in a well-ventilated place. Keep cool. Store locked up.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. benchchem.com [benchchem.com]

- 9. 环戊烷甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. academic.oup.com [academic.oup.com]

Synthesis of Cyclopentanecarbonyl Chloride from Cyclopentanecarboxylic Acid: A Technical Guide

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental and crucial transformation in organic synthesis. Acyl chlorides are highly reactive intermediates that serve as valuable precursors for the synthesis of a wide array of functional groups, including esters, amides, and ketones. This reactivity stems from the excellent leaving group ability of the chloride ion compared to the hydroxyl group of the parent carboxylic acid.[1][2] This technical guide provides an in-depth overview of the synthesis of cyclopentanecarbonyl chloride from cyclopentanecarboxylic acid, focusing on common and effective methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The primary reagents for this transformation are chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][4] The choice between these reagents often depends on the scale of the reaction, the sensitivity of the starting material to acidic conditions, and the desired purity of the final product. Both reagents are effective and offer the advantage of producing gaseous byproducts, which simplifies the purification of the resulting acyl chloride.[5]

Common Synthetic Methodologies

The synthesis of this compound from cyclopentanecarboxylic acid is typically achieved through nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride. The most common and practical methods involve the use of thionyl chloride or oxalyl chloride.

1. Thionyl Chloride (SOCl₂) Method

Thionyl chloride is a widely used reagent for the preparation of acyl chlorides from carboxylic acids.[4][6] The reaction proceeds smoothly, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture.[5] The reaction can be performed neat or in an inert solvent such as dichloromethane (B109758) (DCM) or toluene.[2]

2. Oxalyl Chloride ((COCl)₂) Method

Oxalyl chloride is another excellent reagent for this conversion, often favored for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂, and HCl).[7] This method is particularly useful for substrates that may be sensitive to the higher temperatures sometimes required for the thionyl chloride method. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) and is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[2][8]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound from cyclopentanecarboxylic acid using thionyl chloride and oxalyl chloride.

| Reagent | Stoichiometry (equiv) | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |

| Thionyl Chloride | 1.5 - 2.0[3] | Neat or DCM/Toluene[2] | None | Room Temp to Reflux (70-80)[2] | 1 - 3[2] | >90[8] |

| Oxalyl Chloride | 1.1 - 1.5[3] | Dichloromethane (DCM)[3] | DMF (catalytic)[3] | 0 to Room Temp[2] | 1 - 3[3] | High (>90)[8] |

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride [3]

-

Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH to neutralize HCl and SO₂ byproducts), place cyclopentanecarboxylic acid (1.0 eq).

-

Reagent Addition: Slowly add an excess of thionyl chloride (1.5 - 2.0 eq) to the carboxylic acid at room temperature with stirring. The reaction can also be performed in an inert solvent like dichloromethane.

-

Reaction: Gently heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude this compound can be further purified by fractional distillation to yield the final product.

Protocol 2: Synthesis using Oxalyl Chloride with DMF Catalyst [2][3]

-

Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cyclopentanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the solution.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.1 - 1.5 eq) dropwise via a syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure.

-

Purification: The crude product is typically of high purity, but can be further purified by distillation under reduced pressure if necessary.

Reaction Mechanisms and Workflow

The conversion of carboxylic acids to acyl chlorides with thionyl chloride and oxalyl chloride proceeds through distinct mechanistic pathways.

Mechanism with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride.[9][10] This is followed by the expulsion of a chloride ion and subsequent deprotonation to form a reactive chlorosulfite intermediate. A final nucleophilic attack by the chloride ion on the carbonyl carbon, with the departure of sulfur dioxide and a chloride ion, yields the acyl chloride.[10]

References

- 1. study.com [study.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Video: Carboxylic Acids to Acid Chlorides [jove.com]

Spectroscopic data of Cyclopentanecarbonyl chloride (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopentanecarbonyl chloride (CAS No: 4524-93-0), a key intermediate in various chemical syntheses. The following sections detail its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

This compound is a cyclic acyl chloride with the molecular formula C₆H₉ClO and a molecular weight of 132.59 g/mol .[1][2][3] Its structure consists of a five-membered cyclopentane (B165970) ring attached to a carbonyl chloride group.

IUPAC Name: this compound[1][3]

Synonyms: Cyclopentane carboxyl chloride, Cyclopentylcarbonyl chloride[1][2][3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the cyclopentane ring. The proton attached to the carbon bearing the carbonyl group is expected to be the most deshielded.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | Multiplet | 1H | CH-C=O |

| ~1.5 - 2.0 | Multiplet | 8H | CH₂ (Cyclopentyl) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's field strength. The data presented is a representative summary from available spectral databases.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon is significantly downfield due to the electron-withdrawing effect of the oxygen and chlorine atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carbonyl) |

| ~50 | CH-C=O |

| ~30 | CH₂ (Cyclopentyl) |

| ~26 | CH₂ (Cyclopentyl) |

Note: This data is based on information available in public spectral databases.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1790 - 1810 | Strong | C=O Stretch (Acyl Chloride) |

| ~2870 - 2960 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1450 | Medium | C-H Bend (Scissoring) |

| ~700 - 800 | Strong | C-Cl Stretch |

Note: The exact peak positions can be influenced by the sampling method (e.g., neat, ATR, or in solution).[1][4]

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The presence of chlorine is indicated by the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

| m/z | Relative Intensity | Assignment |

| 132/134 | Varies | [M]⁺ (Molecular Ion) |

| 97 | High | [M-Cl]⁺ |

| 69 | High | [C₅H₉]⁺ (Cyclopentyl cation) |

| 41 | High | [C₃H₅]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method (e.g., electron ionization).[1][2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (for ¹H NMR).[5][6]

-

Transfer: Transfer the solution into a 5 mm NMR tube.[5]

-

Instrumentation: Place the NMR tube into the spectrometer.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. An appropriate number of scans should be averaged to achieve a good signal-to-noise ratio.[7]

-

¹³C NMR Acquisition: Following ¹H NMR acquisition, acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8][9]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibration: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak (δ ≈ 77.16 ppm).[10]

-

Analysis: Integrate the peaks in the ¹H spectrum and determine the chemical shifts and multiplicities of all signals. Determine the chemical shifts of the signals in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

-

This compound

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Pipette

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. The instrument will measure the absorption of infrared radiation by the sample.[11]

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement.

Method 2: Thin Film (Neat)

Materials:

-

This compound

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Place one or two drops of the liquid sample between two salt plates to create a thin film.[12]

-

Spectrum Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum.[13]

-

Cleaning: After the measurement, clean the salt plates with a suitable dry solvent.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments of this compound.

Materials:

-

This compound

-

Volatile organic solvent (e.g., methanol (B129727) or acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.[14]

-

Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this, direct injection or infusion into the ion source is common.

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.[15][16]

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[17]

-

Detection: A detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum, a plot of relative intensity versus m/z, is analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.[6]

Visualizations

The following diagrams illustrate the structure and a typical analytical workflow for this compound.

Caption: Molecular structure and key NMR correlations for this compound.

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

References

- 1. This compound | C6H9ClO | CID 78284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. nmr.ceitec.cz [nmr.ceitec.cz]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. amherst.edu [amherst.edu]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. youtube.com [youtube.com]

- 17. fiveable.me [fiveable.me]

Cyclopentanecarbonyl chloride reactivity with water and nucleophiles

An In-depth Technical Guide on the Reactivity of Cyclopentanecarbonyl Chloride with Water and Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (C₅H₉COCl) is a cyclic acyl chloride widely utilized as a reactive intermediate and building block in organic synthesis.[1][2] Its high reactivity stems from the electrophilic carbonyl carbon, which is made more susceptible to nucleophilic attack by the electron-withdrawing effect of the adjacent chlorine atom.[3][4] This property makes it a valuable reagent in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and complex organic molecules.[1][5] Its applications include the preparation of paclitaxel (B517696) analogues and potent inhibitors of the NaV1.7 voltage-gated sodium channel, highlighting its importance in drug discovery and development.[6] This guide provides a comprehensive overview of the reactivity of this compound with water and various nucleophiles, complete with experimental protocols and mechanistic diagrams.

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The reactions of this compound are predominantly governed by the nucleophilic acyl substitution mechanism.[7][8] This two-step process involves an initial nucleophilic addition to the carbonyl group, followed by the elimination of the chloride leaving group.[8][9]

-

Nucleophilic Attack: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[7][8]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion, an excellent leaving group, is expelled.[7][8]

-

Deprotonation: If the nucleophile was neutral (e.g., water, alcohol, amine), a final deprotonation step occurs to yield the neutral product and a byproduct (HCl).[10][11]

This fundamental pathway is central to its reactions with water, alcohols, amines, and thiols.[3]

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with Water (Hydrolysis)

This compound reacts readily and exothermically with water in a process known as hydrolysis.[1][12] This reaction yields cyclopentanecarboxylic acid and hydrogen chloride gas, which appears as steamy fumes.[10][12] Due to its moisture sensitivity, the compound must be handled under anhydrous conditions to prevent degradation.[13]

The reaction is typically very fast.[12] When water is used as a solvent (i.e., in large excess), the reaction follows pseudo-first-order kinetics, where the rate is proportional to the concentration of the acyl chloride.[14] The rate of hydrolysis can be monitored by techniques such as conductometry, which measures the increase in conductivity due to the formation of ionic HCl.[14]

Caption: Workflow for the hydrolysis of this compound.

Experimental Protocol: Monitoring Hydrolysis Kinetics via Conductometry

This protocol provides a general method for studying the rapid hydrolysis of an acyl chloride.[14]

-

Preparation: Prepare a stock solution of this compound in a dry, water-miscible solvent like dioxane or acetone. Prepare a reaction cell with a known volume of water or a water-dioxane mixture, equipped with a conductivity probe and a magnetic stirrer, and allow it to thermally equilibrate at the desired temperature (e.g., 25°C).[15]

-

Initiation: Rapidly inject a small, known volume of the this compound stock solution into the reaction cell with vigorous stirring. The moment of injection is considered time zero.[15]

-

Data Acquisition: Record the conductivity of the solution over time. The increase in conductivity is directly proportional to the concentration of HCl produced.[14]

-

Analysis: Plot the change in conductivity versus time. For a pseudo-first-order reaction, a plot of ln(C∞ - Ct) versus time (where C is conductivity) will yield a straight line, the slope of which is the negative of the rate constant (k).

Reactivity with Nucleophiles

This compound reacts with a wide range of nucleophiles to form various carboxylic acid derivatives. The general order of reactivity for common neutral nucleophiles is primary amines > secondary amines > alcohols > water.

Reaction with Amines (Aminolysis)

The reaction with primary or secondary amines is typically rapid and often violent, producing N-substituted cyclopentanecarboxamides.[7][16] The reaction is highly efficient and is a cornerstone method for amide bond formation.[7][] Two equivalents of the amine are often required: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt.[3][16] Alternatively, a non-nucleophilic base such as triethylamine (B128534) (TEA) or pyridine (B92270) can be used as an HCl scavenger.[7][18]

Caption: Logical workflow for amide synthesis (Aminolysis).

Experimental Protocol: Synthesis of N-Benzylcyclopentanecarboxamide

This protocol is a representative example of amide synthesis.[7]

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (B48309) (1.0 mmol, 1.0 equiv) and triethylamine (1.2 mmol, 1.2 equiv) in 10 mL of anhydrous dichloromethane (B109758) (DCM).[7] Cool the flask to 0°C in an ice bath.

-

Addition of Acyl Chloride: In a separate vial, dissolve this compound (1.0 mmol, 1.0 equiv) in 2 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[3]

-

Aqueous Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1N HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the pure amide.[7]

Reaction with Alcohols (Alcoholysis)

Alcohols react with this compound to form esters.[4] The reaction is generally slower than aminolysis and is often catalyzed by a weak base like pyridine, which serves to neutralize the HCl byproduct.[4][19] The formation of esters from acyl chlorides is highly efficient and often preferred over Fischer esterification due to milder conditions and irreversible reaction, leading to higher yields.[4][20]

Caption: Logical workflow for ester synthesis (Alcoholysis).

Experimental Protocol: Synthesis of Ethyl Cyclopentanecarboxylate

This protocol describes a general procedure for esterification.[21]

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (B145695) (1.5 equiv) and pyridine (1.2 equiv) to a suitable anhydrous solvent like diethyl ether or DCM. Cool the mixture to 0°C in an ice bath.

-

Addition of Acyl Chloride: Add this compound (1.0 equiv) dropwise to the stirred alcohol solution at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring its progress by TLC.[3]

-

Workup: Dilute the reaction mixture with diethyl ether. Wash sequentially with water, 1M copper sulfate solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.[3]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude ester can be purified by distillation under reduced pressure.

Reaction with Thiols (Thiolysis)

Thiols react with this compound in a manner analogous to alcohols to produce thioesters.[3] Thiols are generally more nucleophilic than their corresponding alcohols, and the reaction proceeds efficiently, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.[22][23]

Caption: Logical workflow for thioester synthesis (Thiolysis).

Experimental Protocol: General Synthesis of an S-Alkyl Cyclopentanecarbothioate

-

Reaction Setup: In a dry, three-necked flask equipped with a stirrer and nitrogen inlet, dissolve a thiol (e.g., ethanethiol, 1.0 equiv) and pyridine (1.1 equiv) in anhydrous THF. Cool the solution to 0°C.

-

Addition of Acyl Chloride: Slowly add this compound (1.0 equiv) to the cooled solution.

-

Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for 2-3 hours.

-

Workup: Pour the reaction mixture into cold water and extract with diethyl ether. Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude thioester by distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution of this compound. Yields are highly dependent on the specific substrate and reaction conditions.

| Nucleophile | Product Type | Base/Catalyst | Solvent | Temperature | Typical Time | Typical Yield | Reference(s) |

| Water (H₂O) | Carboxylic Acid | None (or Base for HCl) | Water, Acetone, Dioxane | Room Temp | Very Fast | Quantitative | [1][12][14] |

| Amine (R-NH₂) | Amide | Excess Amine or TEA/Pyridine | DCM, THF | 0°C to RT | 1-16 hours | 70-95% | [7][18] |

| Alcohol (R-OH) | Ester | Pyridine/TEA | DCM, Ether | 0°C to RT | 2-6 hours | Good to Excellent | [3][4] |

| Thiol (R-SH) | Thioester | Pyridine/TEA | THF, DCM | 0°C to RT | 2-4 hours | Good to Excellent | [3][24] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is a flammable liquid and vapor.[25] It is corrosive and causes severe skin burns and eye damage. The compound is highly reactive with water and moisture-sensitive.[13][26]

-

Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.[13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[25]

-

Store under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Use spark-proof tools and explosion-proof equipment.[13]

-

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its reactivity is dominated by the nucleophilic acyl substitution mechanism, allowing for the efficient synthesis of a wide range of derivatives, including carboxylic acids, amides, esters, and thioesters. The reactions are typically fast and high-yielding but require careful handling under anhydrous conditions due to the compound's moisture sensitivity and corrosive nature. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective use in research and development, particularly within the pharmaceutical industry where it serves as a key building block for complex bioactive molecules.

References

- 1. 1-(4-Chlorophenyl)this compound | 71501-44-5 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Buy 1-(4-Chlorophenyl)this compound | 71501-44-5 [smolecule.com]

- 6. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Nucleophilic_acyl_substitution [chemeurope.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. asianpubs.org [asianpubs.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 18. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 23. Systematic modulation of Michael-type reactivity of thiols through the use of charged amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ias.ac.in [ias.ac.in]

- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 26. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Key Chemical Properties of Cyclopentanecarbonyl Chloride for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyclopentanecarbonyl chloride, a versatile reagent in organic synthesis. Its utility is primarily derived from the reactive acyl chloride functional group, which serves as an efficient precursor for introducing the cyclopentanecarbonyl moiety into a wide array of molecular structures. This document details its chemical and physical properties, core reactivity, and standardized protocols for its application in key synthetic transformations, making it an essential resource for professionals in chemical research and pharmaceutical development.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid recognized for its pungent odor and high reactivity, particularly with nucleophiles.[1][2] It is moisture-sensitive and reacts with water.[1][3] Its key physical and chemical data are summarized below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉ClO | [1][4] |

| Molecular Weight | 132.59 g/mol | [4][5] |

| CAS Number | 4524-93-0 | [1][4] |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Boiling Point | 161-162 °C | [3][6] |

| Density | 1.091 g/mL at 25 °C | [3][6] |

| Refractive Index | n20/D 1.4622 | [3][6] |

| Flash Point | 60 °C (140 °F) | [2][6] |

| Water Solubility | Reacts with water | [1][3] |

Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the high electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing nature of the chlorine atom.[7] This makes it an excellent substrate for nucleophilic acyl substitution reactions, which is the primary pathway for its transformations.[7][8]

This reactivity allows it to serve as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1][9] It is particularly valuable for creating esters and amides, and for forming new carbon-carbon bonds via Friedel-Crafts acylation.[9][10][11] Its derivatives have been explored for potential use as anti-cancer and anti-inflammatory agents.[9]

Key Experiments and Protocols

This compound is a cornerstone reagent for several fundamental organic reactions. Detailed below are generalized protocols for its use in esterification and Friedel-Crafts acylation, two of its most common and impactful applications.

The reaction of this compound with alcohols provides a direct route to cyclopentyl esters. The reaction proceeds via a nucleophilic acyl substitution mechanism and is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[10]

Experimental Protocol: General Esterification

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine (B92270) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether).[7]

-

Addition of Acyl Chloride: Cool the stirred solution to 0 °C in an ice bath. Add this compound (1.0 equivalent) dropwise to the mixture via a syringe or dropping funnel.[7]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[7]

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Wash the organic layer sequentially with water, 1M copper sulfate (B86663) solution (if using pyridine as a base), saturated sodium bicarbonate solution, and finally with brine.[7]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude ester can then be purified by column chromatography or distillation.[7]

Friedel-Crafts acylation using this compound is a powerful method for forming carbon-carbon bonds, yielding aryl cyclopentyl ketones.[11] The reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to activate the acyl chloride by forming a highly electrophilic acylium ion.[11]

Experimental Protocol: General Friedel-Crafts Acylation

-

Catalyst Suspension: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet (to vent HCl), suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.[11]

-

Acylium Ion Formation: Cool the suspension to 0-5 °C using an ice bath. Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension, ensuring the temperature remains below 10 °C.[11]

-

Addition of Arene: After forming the acylium ion complex, add the aromatic substrate (1.2 equivalents), such as benzene (B151609) or toluene, dropwise to the reaction mixture.[11]

-

Reaction Progression: Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction's progress by TLC.[11]

-

Work-up: Carefully quench the reaction by slowly pouring it over crushed ice and dilute HCl. Separate the organic layer and extract the aqueous layer with the solvent.

-

Purification: Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate. After filtering and removing the solvent, purify the resulting aryl ketone product by column chromatography or distillation.[11]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[12] It is classified as a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[4][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[12][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other ignition sources.[12] The material is moisture-sensitive; handle and store under an inert atmosphere (e.g., nitrogen).[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Store locked up.[13]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[13] If inhaled, move the person to fresh air.[12] If swallowed, rinse the mouth but do not induce vomiting.[12][13]

References

- 1. guidechem.com [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C6H9ClO | CID 78284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 4524-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 环戊烷甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Buy 1-(4-Chlorophenyl)this compound | 71501-44-5 [smolecule.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Cyclopentanecarbonyl Chloride: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclopentanecarbonyl chloride, a reactive acyl chloride, serves as a crucial building block in organic chemistry, enabling the introduction of the cyclopentanecarbonyl moiety into a wide array of molecular scaffolds. Its high reactivity, stemming from the electrophilic carbonyl carbon, makes it a valuable reagent for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, reactivity, synthetic applications, and detailed experimental protocols related to this compound.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in organic solvents but reacts with water.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClO | [1][3][4] |

| Molecular Weight | 132.59 g/mol | [3] |

| CAS Number | 4524-93-0 | [1][4] |

| Boiling Point | 161-162 °C (lit.) | |

| Density | 1.091 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.4622 (lit.) | |

| Flash Point | 60 °C (140 °F) | |

| InChIKey | WEPUZBYKXNKSDH-UHFFFAOYSA-N | [4] |

| SMILES | O=C(Cl)C1CCCC1 | [3] |

Reactivity Profile

The reactivity of this compound is dominated by the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to nucleophilic attack, primarily through a nucleophilic acyl substitution mechanism.[5]

Nucleophilic Acyl Substitution

This compound readily reacts with a variety of nucleophiles to form corresponding derivatives such as amides, esters, and thioesters.[5] These reactions are typically rapid and often exothermic.[5]

-

Amide Formation (Aminolysis): Reaction with primary or secondary amines yields N-substituted cyclopentanecarboxamides. A base is usually required to neutralize the hydrogen chloride (HCl) byproduct.[5]

-

Ester Formation (Alcoholysis): Alcohols react with this compound, typically in the presence of a non-nucleophilic base like pyridine (B92270), to produce cyclopentanoate esters.[5]

-

Thioester Formation: Thiols react in a similar manner to alcohols to generate thioesters.[5]

// Reactants CPCC [label="Cyclopentanecarbonyl\nChloride", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; NuH [label="Nucleophile\n(R-NH₂, R-OH, R-SH)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=box, style="rounded,dashed", fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Product [label="Substituted Product\n(Amide, Ester, Thioester)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; HCl [label="HCl"];

// Arrows CPCC -> Intermediate [label="Nucleophilic Attack", fontcolor="#34A853"]; NuH -> Intermediate [color="#34A853"]; Intermediate -> Product [label="Elimination of Cl⁻", fontcolor="#EA4335"]; Intermediate -> HCl [color="#EA4335"]; } caption: "General Mechanism of Nucleophilic Acyl Substitution."

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic rings through an electrophilic aromatic substitution reaction known as the Friedel-Crafts acylation.[6][7] This reaction is a powerful method for forming carbon-carbon bonds and synthesizing aryl cyclopentyl ketones, which are valuable intermediates in medicinal chemistry.[6] The reaction proceeds via the formation of a highly electrophilic acylium ion.[6][8]

Application as a Building Block in Drug Development

The cyclopentane (B165970) ring is a common motif in many biologically active molecules and natural products.[9] this compound and its derivatives serve as key intermediates in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.[1][9][10]

A prominent example is in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors, a class of drugs used to treat inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[9][11] Drugs such as Piclamilast and Cilomilast feature a cyclopentyloxy group, which is often introduced via a synthetic route starting with the alkylation of a phenol (B47542) with a cyclopentyl halide, a close relative of this compound in terms of providing the cyclopentyl moiety.

Case Study: Synthesis of Piclamilast

Piclamilast is a potent and selective PDE4 inhibitor.[9] Its synthesis highlights the utility of the cyclopentyl group in drug design. While not directly using this compound, the synthesis involves the formation of a key intermediate, 3-(cyclopentyloxy)-4-methoxybenzoic acid, which is then converted to an activated form (like the acid chloride) for amide bond formation. This demonstrates a common synthetic strategy where the core scaffold provided by this compound is invaluable.

Mechanism of Action: PDE4 Inhibition

PDE4 inhibitors like Piclamilast exert their anti-inflammatory effects by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2] PDE4 is an enzyme that degrades cAMP. By inhibiting PDE4, these drugs allow cAMP to accumulate, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a reduction in the production of pro-inflammatory mediators.[4]

// Nodes Proinflammatory_Stimuli [label="Pro-inflammatory\nStimuli", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE4 [label="PDE4", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP [label="AMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory\nResponse", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Piclamilast [label="Piclamilast\n(PDE4 Inhibitor)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Proinflammatory_Stimuli -> AC [label="activates", fontcolor="#202124"]; ATP -> cAMP [label="converts to", fontcolor="#202124", arrowhead=open]; AC -> ATP [arrowhead=none, style=dashed]; cAMP -> PKA [label="activates", fontcolor="#202124"]; cAMP -> AMP [arrowhead=open]; PDE4 -> cAMP [label="degrades", fontcolor="#202124", arrowhead=tee]; PKA -> Inflammation [label="inhibits", fontcolor="#202124", arrowhead=tee]; Piclamilast -> PDE4 [label="inhibits", fontcolor="#202124", arrowhead=tee, color="#EA4335", style=bold]; } caption: "Signaling Pathway of PDE4 Inhibition."

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound and the synthesis of a relevant pharmaceutical precursor.

General Protocol for Amide Formation

This protocol describes the reaction of this compound with a generic primary amine.

-

Materials: this compound, primary amine (e.g., benzylamine), triethylamine (B128534) (Et₃N) or pyridine, dichloromethane (B109758) (DCM), 1 M HCl, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (B86663).

-

Procedure:

-

Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to obtain the pure N-substituted cyclopentanecarboxamide.

-

Synthesis of Piclamilast Precursor: 3-(Cyclopentyloxy)-4-methoxybenzoic acid

This two-step protocol outlines the synthesis of a key intermediate for Piclamilast.

Step 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde [3]

-

Materials: Isovanillin (3-hydroxy-4-methoxybenzaldehyde), cyclopentyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of isovanillin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add cyclopentyl bromide (1.2 eq) to the mixture.

-

Heat the reaction mixture at 80 °C and stir for 4-6 hours until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography to yield 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

-

Step 2: Oxidation to 3-(Cyclopentyloxy)-4-methoxybenzoic acid [3]

-

Materials: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde, sulfamic acid, sodium chlorite (B76162) (NaClO₂), water, tert-butanol (B103910).

-

Procedure:

-

Dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water.

-

Add sulfamic acid (1.2 eq) to the solution.

-

In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.

-

After completion, adjust the pH of the reaction mixture to ~2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-(cyclopentyloxy)-4-methoxybenzoic acid.

-

Final Step: Synthesis of Piclamilast (Amide Coupling)

This protocol describes the final amide bond formation to yield Piclamilast.

-

Materials: 3-(Cyclopentyloxy)-4-methoxybenzoic acid, thionyl chloride (SOCl₂), 4-amino-3,5-dichloropyridine, pyridine, anhydrous toluene (B28343).

-

Procedure:

-

Gently reflux a mixture of 3-(cyclopentyloxy)-4-methoxybenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) in anhydrous toluene for 2 hours to form the acid chloride in situ.

-

Remove the excess thionyl chloride and toluene under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous toluene.

-

In a separate flask, dissolve 4-amino-3,5-dichloropyridine (1.0 eq) in anhydrous toluene containing pyridine (1.2 eq).

-

Add the acid chloride solution dropwise to the amine solution at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Cool the mixture, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield Piclamilast.

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the synthesis of Piclamilast.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~2.95 (m, 1H, -CHCO-), 1.6-2.0 (m, 8H, -CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~175 (C=O), ~55 (-CHCO-), ~30, ~26 (-CH₂-) |

| IR (neat) | ~1790 cm⁻¹ (C=O stretch, strong) |

| Mass Spec (EI) | m/z 132/134 (M⁺), 97 (M⁺ - Cl) |

Note: Predicted and typical values. Actual shifts may vary.

Table 2: Synthesis of Piclamilast - Reaction Data

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Alkylation | Isovanillin | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | ~85-95% |

| 2 | Oxidation | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | ~90-98% |

| 3 | Amide Coupling | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | Piclamilast | ~69% |

Table 3: Spectroscopic Data for Piclamilast

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (Solvent not specified) | δ 8.56 (s, 2H), 7.65 (s, 1H), 6.98-7.53 (m, 2H), 6.95 (d, J=8 Hz, 1H), 4.87 (m, 1H), 3.93 (s, 3H), 1.55-2.05 (m, 8H) |

| Elemental Analysis | Calculated for C₁₈H₁₈Cl₂N₂O₃: C, 56.7; H, 4.76; Cl, 18.6; N, 7.35. Found: C, 56.3; H, 4.7; Cl, 18.4; N, 7.2 |

| Melting Point | 155-157 °C |

Safety and Handling

This compound is a corrosive and flammable liquid.[4][12] It causes severe skin burns and eye damage.[4][12] It is also moisture-sensitive and reacts with water, potentially releasing corrosive HCl gas.[1] Handle this reagent with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its ability to readily undergo nucleophilic acyl substitution and Friedel-Crafts acylation reactions makes it an essential tool for introducing the cyclopentylcarbonyl moiety into complex molecules. As demonstrated by the synthetic strategies for pharmaceuticals like Piclamilast, the cyclopentane core is of significant interest in drug development. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. hmdb.ca [hmdb.ca]

- 2. PubChemLite - 3-cyclopentyloxy-4-methoxybenzoic acid (C13H16O4) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. rsc.org [rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Piclamilast - Wikipedia [en.wikipedia.org]

- 9. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

Cyclopentanecarbonyl Chloride: A Historical and Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, and analytical evolution of a key building block in chemical and pharmaceutical research.

Cyclopentanecarbonyl chloride, a versatile reagent in organic synthesis, has played a significant role in the development of novel chemical entities, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of its journey through chemical literature, from its early synthesis to its modern applications, tailored for researchers, scientists, and professionals in drug development.

Discovery and Early Synthesis: A Foundation in Cyclopentane (B165970) Chemistry

While a definitive first synthesis of this compound is not readily apparent in early literature, its history is intrinsically linked to the synthesis of its precursor, cyclopentanecarboxylic acid. The groundwork for the preparation of five-membered carbocyclic rings was laid by chemists in the late 19th and early 20th centuries. Notable contributions came from N. D. Zelinsky, who extensively studied the chemistry of cyclic hydrocarbons, and J. v. Braun, whose work on ring-opening and closing reactions advanced the field.

One of the earliest and most reliable methods for synthesizing cyclopentanecarboxylic acid involves the carbonation of a cyclopentyl Grignard reagent. This classic reaction, detailed in works such as Kharasch and Reinmuth's 1954 book "Grignard Reactions of Nonmetallic Substances," provided a straightforward route to the carboxylic acid, which could then be converted to the acid chloride.

The conversion of a carboxylic acid to its corresponding acyl chloride was a well-established transformation by the mid-20th century. The use of chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) became the standard and most efficient methods. These reagents react with the carboxylic acid to replace the hydroxyl group with a chlorine atom, yielding the highly reactive acyl chloride.

Evolution of Synthetic Methodologies

The primary and most widely employed method for the preparation of this compound remains the reaction of cyclopentanecarboxylic acid with a chlorinating agent. The choice between thionyl chloride and oxalyl chloride often depends on the desired scale and purity, with oxalyl chloride sometimes being preferred for its milder reaction conditions and the formation of gaseous byproducts that are easily removed.

A general workflow for the synthesis of this compound is depicted below:

Caption: General synthetic workflow for this compound.

Experimental Protocols for Key Syntheses

1. Preparation of Cyclopentanecarboxylic Acid via Grignard Reaction

This protocol is adapted from established procedures for Grignard carbonation.

-

Materials: Cyclopentyl bromide, magnesium turnings, anhydrous diethyl ether, dry ice (solid CO₂), hydrochloric acid.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings.

-

Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the magnesium has been consumed, cool the reaction mixture in an ice bath.

-

Slowly add crushed dry ice to the stirred Grignard reagent solution.

-

Once the addition is complete, allow the mixture to warm to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield cyclopentanecarboxylic acid.

-

2. Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the acid chloride using thionyl chloride.

-

Materials: Cyclopentanecarboxylic acid, thionyl chloride, anhydrous benzene (B151609) or toluene (B28343) (optional).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to trap HCl and SO₂, place cyclopentanecarboxylic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents). An inert solvent like benzene or toluene can be used if necessary.

-

Gently heat the reaction mixture to reflux. The reaction is typically complete when the evolution of gases ceases (usually after 1-3 hours).

-